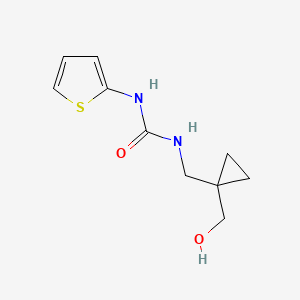

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

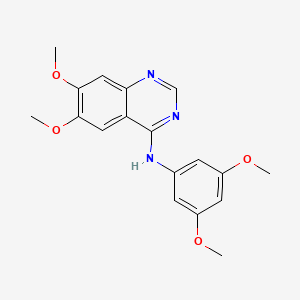

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the immune system response.

Wissenschaftliche Forschungsanwendungen

Urease Inhibition

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea and its derivatives have been identified as potential urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea, involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for treating urinary tract infections due to its urease inhibiting activity, its severe side effects highlight the need for exploring alternative urease inhibitors with potentially less adverse effects. The exploration of urea derivatives in this context is crucial for developing new therapeutic strategies against these infections (Kosikowska & Berlicki, 2011).

Urea Biosensors

The development of urea biosensors represents another significant application. These biosensors are designed for detecting and quantifying urea concentration in various contexts, including medical diagnostics and environmental monitoring. The incorporation of enzymes like urease as bioreceptor elements in biosensors has been a focus of research, aiming to improve the sensitivity and specificity of urea detection. Innovations in this area could lead to better management of conditions associated with abnormal urea levels in the body, as well as enhanced monitoring of environmental samples for urea pollution (Botewad et al., 2021).

Urea in Nitrogen Fertilization

In the agricultural sector, urea-based compounds are extensively studied for their role as nitrogen fertilizers. The hydrolysis of urea by soil urease releases ammonia, which can be utilized by plants as a nitrogen source. However, the volatility of ammonia leads to economic losses and environmental pollution. Research into inhibitors of soil urease activity aims to reduce ammonia volatilization, thereby increasing the efficiency of urea fertilizers and minimizing their environmental impact. This area of study has implications for improving agricultural productivity and sustainability (Bremner, 1995).

Drug Design

The unique hydrogen binding capabilities of ureas, including derivatives of this compound, make them important functional groups in drug design. Ureas are incorporated into small molecules displaying a broad range of bioactivities, influencing the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the relevance of urea derivatives in medicinal chemistry, offering potential pathways for the development of new therapeutic agents (Jagtap et al., 2017).

Eigenschaften

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-7-10(3-4-10)6-11-9(14)12-8-2-1-5-15-8/h1-2,5,13H,3-4,6-7H2,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCNFYYOYFEODU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CS2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2816219.png)

![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)

![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)

![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)